molecular formula C15H12ClNO4 B1402845 5-{[Chloro(phenyl)acetyl]amino}-2-hydroxybenzoic acid CAS No. 1365962-37-3

5-{[Chloro(phenyl)acetyl]amino}-2-hydroxybenzoic acid

Cat. No. B1402845
CAS RN: 1365962-37-3
M. Wt: 305.71 g/mol
InChI Key: AZRLVZKACVVADB-UHFFFAOYSA-N
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Description

5-{[Chloro(phenyl)acetyl]amino}-2-hydroxybenzoic acid is a chemical compound with the molecular formula C15H12ClNO4 . It is a complex organic compound that has potential applications in various fields of science and technology .


Molecular Structure Analysis

The molecular structure of 5-{[Chloro(phenyl)acetyl]amino}-2-hydroxybenzoic acid consists of a benzene ring substituted with a chloro(phenyl)acetyl]amino group at one position and a hydroxy group at another position . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-{[Chloro(phenyl)acetyl]amino}-2-hydroxybenzoic acid include its molecular weight, solubility, melting point, and boiling point . These properties can be determined through various experimental techniques .

Scientific Research Applications

Biocatalytic Synthesis of Pharmaceuticals

This compound could potentially be used in the biocatalytic synthesis of pharmaceuticals . Biocatalysis is a sub-discipline of enzymology that involves the use of natural catalysts, such as protein enzymes or whole cells, to conduct chemical reactions. This process is often highly enantioselective and regioselective, and can be carried out under mild conditions at ambient temperature and atmospheric pressure .

Development of Dermatological and Anticancer Drugs

The compound is a retinoic acid receptor gamma-specific agonist, which means it could potentially be useful in the development of dermatological and anticancer drugs . Retinoic acid receptors are a class of nuclear receptors that play important roles in cell growth, differentiation, and apoptosis, which are all key processes in cancer development and progression .

Synthesis of Chiral Alcohols and Unnatural Amino Acids

The compound could potentially be used in the synthesis of chiral alcohols and unnatural amino acids . Chiral alcohols and unnatural amino acids are important building blocks in the synthesis of many pharmaceuticals .

Chemical Diversity Research

The compound could potentially be used in research into the chemical diversity of phenoxy acetamide and its derivatives . This could provide valuable information regarding pharmacologically interesting compounds of widely different composition .

Industrial Organic Chemistry

The compound could potentially be used in industrial organic chemistry, particularly in the synthesis of pharmaceutical substances or biologically active drugs .

Synthesis of Phenoxy Oxazolines

The compound could potentially be used in the synthesis of phenoxy oxazolines . Phenoxy oxazolines are a class of organic compounds that have been used in various chemical reactions due to their unique reactivity .

properties

IUPAC Name

5-[(2-chloro-2-phenylacetyl)amino]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c16-13(9-4-2-1-3-5-9)14(19)17-10-6-7-12(18)11(8-10)15(20)21/h1-8,13,18H,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRLVZKACVVADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC(=C(C=C2)O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401188524
Record name Benzoic acid, 5-[(2-chloro-2-phenylacetyl)amino]-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401188524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[Chloro(phenyl)acetyl]amino}-2-hydroxybenzoic acid

CAS RN

1365962-37-3
Record name Benzoic acid, 5-[(2-chloro-2-phenylacetyl)amino]-2-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365962-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-[(2-chloro-2-phenylacetyl)amino]-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401188524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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